2-Chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzoquinone, characterized by the presence of chlorine, methoxy, and octylthio groups. Its unique structure imparts distinct chemical and physical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- typically involves multi-step organic reactions. One common method starts with the chlorination of 2,5-dimethoxy-1,4-benzoquinone, followed by the introduction of the octylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of base catalysts.
Major Products
The major products formed from these reactions include various substituted benzoquinones and hydroquinones, which can be further utilized in different chemical applications.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions within cells. The compound may target specific enzymes or proteins, leading to alterations in cellular pathways and functions. For instance, its quinone structure allows it to generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: Lacks the chlorine and octylthio groups, making it less reactive in certain substitution reactions.
2-Chloro-1,4-benzoquinone: Does not have the methoxy and octylthio groups, resulting in different chemical properties and reactivity.
2,5-Dichloro-1,4-benzoquinone: Contains two chlorine atoms, leading to distinct reactivity patterns compared to the target compound.
Uniqueness
The presence of both methoxy and octylthio groups in 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- imparts unique chemical properties, such as increased lipophilicity and specific reactivity towards nucleophiles. These characteristics make it a valuable compound for specialized applications in synthetic chemistry and pharmacology.
Properties
CAS No. |
66777-02-4 |
---|---|
Molecular Formula |
C16H23ClO4S |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
2-chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H23ClO4S/c1-4-5-6-7-8-9-10-22-16-11(17)12(18)14(20-2)15(21-3)13(16)19/h4-10H2,1-3H3 |
InChI Key |
QVLRYWZYUQDULC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.